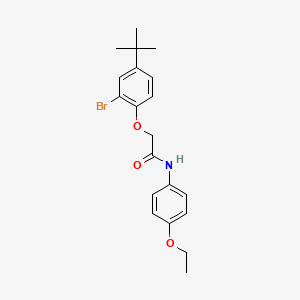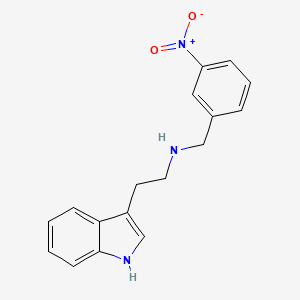![molecular formula C15H17N3O6S2 B4653328 N-{4-[(isopropylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide](/img/structure/B4653328.png)
N-{4-[(isopropylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide
Vue d'ensemble
Description
N-{4-[(isopropylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide, also known as NSC 13354 or W-7, is a synthetic compound that has been extensively studied in the field of biochemistry and pharmacology. It was first synthesized in the 1960s and has since been used in numerous scientific studies to investigate its mechanism of action and potential applications.
Mécanisme D'action
N-{4-[(isopropylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide 13354 works by binding to the calcium-binding protein calmodulin, which is involved in the regulation of numerous cellular processes. By inhibiting calmodulin-dependent enzymes, N-{4-[(isopropylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide 13354 can affect a wide range of cellular processes, including muscle contraction, cell division, and gene expression. The exact mechanism of action of N-{4-[(isopropylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide 13354 is still being studied, but it is believed to involve the disruption of the interaction between calmodulin and its target proteins.
Biochemical and Physiological Effects:
N-{4-[(isopropylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide 13354 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various calmodulin-dependent enzymes, including myosin light chain kinase, protein kinase C, and nitric oxide synthase. Additionally, N-{4-[(isopropylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide 13354 has been shown to affect the activity of ion channels and to modulate the release of neurotransmitters. These effects have been studied in a variety of cell types and tissues, including smooth muscle, neurons, and cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(isopropylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide 13354 has several advantages for use in laboratory experiments. It is a well-established compound with a known synthesis method, making it readily available to researchers. Additionally, N-{4-[(isopropylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide 13354 has been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to the use of N-{4-[(isopropylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide 13354 in laboratory experiments. It can be difficult to control the concentration of N-{4-[(isopropylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide 13354 in cells and tissues, and its effects can be variable depending on the cell type and experimental conditions.
Orientations Futures
There are numerous future directions for research on N-{4-[(isopropylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide 13354. One area of interest is the development of more specific inhibitors of calmodulin-dependent enzymes, which could have therapeutic applications in a variety of diseases. Additionally, N-{4-[(isopropylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide 13354 could be used as a tool to study the role of calmodulin in various cellular processes, including cancer cell proliferation and migration. Finally, N-{4-[(isopropylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide 13354 could be used in combination with other drugs to enhance their efficacy or to overcome drug resistance in cancer cells.
Applications De Recherche Scientifique
N-{4-[(isopropylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide 13354 has been used extensively in scientific research to investigate its potential applications in the field of biochemistry and pharmacology. It has been shown to inhibit calmodulin-dependent enzymes and has been used as a tool to study the role of calmodulin in various cellular processes. Additionally, N-{4-[(isopropylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide 13354 has been used to investigate the role of calcium signaling in cancer cells and to study the mechanism of action of various drugs.
Propriétés
IUPAC Name |
4-[(4-nitrophenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S2/c1-11(2)16-25(21,22)14-7-3-12(4-8-14)17-26(23,24)15-9-5-13(6-10-15)18(19)20/h3-11,16-17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQGHJTZCPBNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4653254.png)

![N-[(butylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B4653267.png)
![2,2,3,3-tetrafluoropropyl 5-[(3-bromophenyl)amino]-5-oxopentanoate](/img/structure/B4653268.png)


![1-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4653292.png)
![6-(2-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4653316.png)
![N'-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4653323.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4653326.png)
![methyl 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4653336.png)
![2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4653341.png)
